molecular formula C11H10N2O3 B1595770 6-Methoxy-4-methyl-8-nitroquinoline CAS No. 64992-56-9

6-Methoxy-4-methyl-8-nitroquinoline

Cat. No. B1595770
CAS RN: 64992-56-9
M. Wt: 218.21 g/mol
InChI Key: KPCFAJYWXDJETH-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-8-nitroquinoline is an organic compound with the chemical formula C₁₁H₁₀N₂O₃ . It appears as yellow to orange-yellow crystals with a distinct odor. This compound exhibits good stability and solubility in chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 6-Methoxy-4-methyl-8-nitroquinoline has been synthesized through various methods. A notable method includes starting from 4-methoxyaniline and involving steps like cyclization, nitrification, and chlorination (Zhao, Lei, & Guo, 2017). Another approach involved the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, leading to the production of quinoline proton sponges (Dyablo et al., 2015).

  • Chemical Manipulation : The compound can undergo various chemical transformations, such as aminodehalogenation and nucleophilic substitution of methoxy groups. This flexibility in chemical manipulation allows for the creation of new derivatives with potentially unique properties (Dyablo et al., 2015).

Applications in Drug Synthesis and Medicine

  • Antimalarial Research : Various studies have focused on the synthesis of quinoline derivatives with potential antimalarial properties. For instance, 6-Methoxy-4-methyl-8-nitroquinoline derivatives have been evaluated for their effectiveness against malaria (Guo Bao-zhong, 1984). These compounds are synthesized through complex procedures, involving key intermediates like nitroquinolines, and evaluated for their suppressive antimalarial activity.

  • Synthesis of Primaquine Derivatives : The compound has been used in the synthesis of primaquine analogues, which are important in the treatment of malaria. This involves various chemical processes, such as the reaction with potassium salts of substituted phenols and hydrolysis (Zhong et al., 1990).

Miscellaneous Applications

  • Fluorometric Detection : Studies have explored the use of 6-methoxyquinoline derivatives in fluorometric detection, particularly in identifying tautomeric equilibria in quinolines (Zavala, Radcliffe, & Schulman, 1985). This application demonstrates the utility of the compound in analytical chemistry.

  • Synthesis of Pyrroloquinolines : 6-Methoxy-4-methyl-8-nitroquinoline is used in synthesizing pyrroloquinolines, which are important in organic chemistry and potentially in pharmaceutical applications (Roberts et al., 1997).

properties

IUPAC Name

6-methoxy-4-methyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-4-12-11-9(7)5-8(16-2)6-10(11)13(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCFAJYWXDJETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281056
Record name 6-Methoxy-4-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methyl-8-nitroquinoline

CAS RN

64992-56-9
Record name NSC19929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19929
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-4-methyl-8-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXY-4-METHYL-8-NITROQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
FI Carroll, B Berrang, CP Linn… - Journal of Medicinal …, 1979 - ACS Publications
The 4-vinyl, 4-ethyl, and three 4-[ß-(arylthio) ethyl] derivatives of primaquine and other 8-aminoquinoline antimalarial agents were prepared for antimalarial evaluation. 8-[(4,-Amino-T-…
Number of citations: 23 pubs.acs.org
MP LaMontagne, P Blumbergs… - Journal of medicinal …, 1989 - ACS Publications
A series of 2-substituted analogues of the exceptional drug 8-[(4-amino-l-methylbutyl) amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl) phenoxy] quinoline (I) were prepared and …
Number of citations: 58 pubs.acs.org
FI Carroll, BD Berrang, CP Linn - Journal of Medicinal Chemistry, 1979 - ACS Publications
… By modification of the literature procedure,2 we were able to effect the selenium dioxide oxidation of 6-methoxy-4-methyl-8-nitroquinoline (4) to the corresponding 4-carboxaldehyde 5 …
Number of citations: 16 pubs.acs.org
EA Nodiff, S Chattopadhyay, K Tanabe… - 1989 - apps.dtic.mil
… 5-[5-(4-Fluorophenyl)pentoxy]-6-methoxy-4-methyl-8-nitroquinoline (31) To a stirred mixture of 28 (WRAIR; 6.03 g, 0.026 mol), 21 (6.32 g, 0.026 mol) and HMPA (20 ml), at 120-130C, …
Number of citations: 2 apps.dtic.mil
EA Nodiff, K Tanabe, EH Chen… - Journal of medicinal …, 1982 - ACS Publications
… 5- Chloro-6-methoxy-4-methyl-8-nitroquinoline (3). A solution of the above 5-hydroxyquinoline (5.25 g, 0.022 mol) in P0C13 (75 mL) was heated at 80 C for 2 h. The reaction mixture …
Number of citations: 24 pubs.acs.org
MP LaMontagne, P Blumbergs… - Journal of medicinal …, 1982 - ACS Publications
… 5- Chloro-6-methoxy-4-methyl-8-nitroquinoline (3). A solution of the above 5-hydroxyquinoline (5.25 g, 0.022 mol) in P0C13 (75 mL) was heated at 80 C for 2 h. The reaction mixture …
Number of citations: 73 pubs.acs.org
M Jain, SI Khan, BL Tekwani, MR Jacob… - Bioorganic & medicinal …, 2005 - Elsevier
In the present communication, newly synthesized 8-quinolinamines (25–27) related to previously reported 2-tert-butylprimaquine (2) were evaluated for their in vitro antimalarial activity …
Number of citations: 127 www.sciencedirect.com
M Jain, S Das, R Jain - Drug Development for Malaria: Novel …, 2022 - Wiley Online Library
… The starting material, 6-methoxy-4-methyl-8-nitroquinoline was first subjected to Mannich reaction giving 4-[p-(dimethylamino)-ethyl]-6-methoxy-8-nitroquinoline hydrochloride, which …
Number of citations: 0 onlinelibrary.wiley.com
MA Elsohly, W Gul, S Feng, NPD Nanayakkara… - Chromatographia, 2006 - Springer
… Briefly: 4-methoxy-2-nitro-5-(3,4-dichlorophenoxy)-aniline-hydrochloride was condensed with methyl vinyl ketone to give 5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline. …
Number of citations: 5 link.springer.com
A Nan, NPD Nanayakkara, LA Walker, V Yardley… - Journal of controlled …, 2001 - Elsevier
… acid yielded 5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline. Catalytic hydrogenation of 5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline gave 8-amino-5-(3,4…
Number of citations: 44 www.sciencedirect.com

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